![molecular formula C11H21NO4 B1375006 Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1063734-19-9](/img/structure/B1375006.png)
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Overview
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.Scientific Research Applications
NMR Spectroscopy Probing
The tert-butyl group is utilized as a sensitive probe in NMR spectroscopy for studying macromolecular complexes. Due to its three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals, even when attached to large proteins or complexes . This makes it an invaluable tool for analyzing biomolecular assemblies, especially those of limited stability or solubility.
Synthesis of Bioactive Molecules
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate serves as a precursor in the synthesis of biologically active natural products. Its structure is conducive to modifications that can lead to compounds with potential therapeutic applications .
Pharmaceutical Development
This compound can be used to synthesize monosubstituted piperazine intermediates, which are prevalent in many bioactive molecules and drug substances. Its versatility in forming piperazine-containing compounds suggests potential applications in the development of new pharmaceuticals.
Palladium-Catalyzed Reactions
In organic synthesis, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is employed in palladium-catalyzed reactions to create N-Boc-protected anilines. This is a critical step in the synthesis of complex organic molecules, which can include pharmaceuticals and other functional materials .
Protein Tagging for Membrane Complex Studies
The tert-butyl group is used for tagging proteins involved in neurotransmitter release. This tagging facilitates the study of presynaptic complexes on membranes, providing insights into the mechanisms of neurotransmission .
Chromatography and Mass Spectrometry
While not directly related to tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, the tert-butyl group’s properties are leveraged in chromatography and mass spectrometry to enhance the efficiency and effectiveness of these analytical methods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSFXUOECCLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
CAS RN |
1063734-19-9 | |
Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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